molecular formula C17H19NO2 B1649691 3-morpholino-1-(naphthalen-1-yl)propan-1-one CAS No. 10320-54-4

3-morpholino-1-(naphthalen-1-yl)propan-1-one

Cat. No.: B1649691
CAS No.: 10320-54-4
M. Wt: 269.34
InChI Key: KVAZIHRLKMIGFK-UHFFFAOYSA-N
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Description

3-morpholino-1-(naphthalen-1-yl)propan-1-one is a chemical compound that features a morpholine ring attached to a naphthalene moiety via a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholino-1-(naphthalen-1-yl)propan-1-one typically involves the reaction of naphthalene derivatives with morpholine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction where naphthalene is reacted with a propanoyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-morpholino-1-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1-one derivatives.

    Reduction: Formation of 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-ol.

    Substitution: Formation of nitro or halogenated naphthalene derivatives.

Scientific Research Applications

3-morpholino-1-(naphthalen-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-morpholino-1-(naphthalen-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of target proteins, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)-1-(naphthalen-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(Pyrrolidin-4-yl)-1-(naphthalen-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-morpholino-1-(naphthalen-1-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

10320-54-4

Molecular Formula

C17H19NO2

Molecular Weight

269.34

IUPAC Name

3-morpholin-4-yl-1-naphthalen-1-ylpropan-1-one

InChI

InChI=1S/C17H19NO2/c19-17(8-9-18-10-12-20-13-11-18)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2

InChI Key

KVAZIHRLKMIGFK-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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